Acetyl-Hirudin (55-65) (sulfated) Acetyl-Hirudin (55-65) (sulfated)
Brand Name: Vulcanchem
CAS No.: 125441-01-2
VCID: VC0138800
InChI: InChI=1S/C66H92N12O28S/c1-6-34(4)55(77-59(94)42(22-27-53(87)88)70-56(91)39(19-24-50(81)82)71-61(96)45(30-36-11-8-7-9-12-36)76-63(98)47(32-54(89)90)68-35(5)79)65(100)78-28-10-13-48(78)64(99)72-41(21-26-52(85)86)57(92)69-40(20-25-51(83)84)58(93)75-46(31-37-14-16-38(17-15-37)106-107(103,104)105)62(97)74-44(29-33(2)3)60(95)73-43(66(101)102)18-23-49(67)80/h7-9,11-12,14-17,33-34,39-48,55H,6,10,13,18-32H2,1-5H3,(H2,67,80)(H,68,79)(H,69,92)(H,70,91)(H,71,96)(H,72,99)(H,73,95)(H,74,97)(H,75,93)(H,76,98)(H,77,94)(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,101,102)(H,103,104,105)/t34-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,55-/m0/s1
SMILES: CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C
Molecular Formula: C66H92N12O28S
Molecular Weight: 1533.578

Acetyl-Hirudin (55-65) (sulfated)

CAS No.: 125441-01-2

Cat. No.: VC0138800

Molecular Formula: C66H92N12O28S

Molecular Weight: 1533.578

* For research use only. Not for human or veterinary use.

Acetyl-Hirudin (55-65) (sulfated) - 125441-01-2

Specification

CAS No. 125441-01-2
Molecular Formula C66H92N12O28S
Molecular Weight 1533.578
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid
Standard InChI InChI=1S/C66H92N12O28S/c1-6-34(4)55(77-59(94)42(22-27-53(87)88)70-56(91)39(19-24-50(81)82)71-61(96)45(30-36-11-8-7-9-12-36)76-63(98)47(32-54(89)90)68-35(5)79)65(100)78-28-10-13-48(78)64(99)72-41(21-26-52(85)86)57(92)69-40(20-25-51(83)84)58(93)75-46(31-37-14-16-38(17-15-37)106-107(103,104)105)62(97)74-44(29-33(2)3)60(95)73-43(66(101)102)18-23-49(67)80/h7-9,11-12,14-17,33-34,39-48,55H,6,10,13,18-32H2,1-5H3,(H2,67,80)(H,68,79)(H,69,92)(H,70,91)(H,71,96)(H,72,99)(H,73,95)(H,74,97)(H,75,93)(H,76,98)(H,77,94)(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,101,102)(H,103,104,105)/t34-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,55-/m0/s1
Standard InChI Key SXEZWCXOVQVWOA-XALAVQSDSA-N
SMILES CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C

Introduction

Chemical Identity and Structural Characteristics

Acetyl-Hirudin (55-65) (sulfated) represents a synthetic fragment corresponding to residues 55-65 of the natural hirudin protein with an acetyl group added to the N-terminus and a sulfate group attached to the tyrosine residue. The compound is characterized by the following chemical identifiers and structural features:

Chemical Identifiers

Table 1: Chemical Identifiers of Acetyl-Hirudin (55-65) (sulfated)

ParameterValue
CAS Number125441-01-2
Molecular FormulaC66H92N12O28S
Molecular Weight1533.57 g/mol
Sequence (1-letter)Ac-DFEEIPEEY(SO3H)LQ-OH
Sequence (3-letter)Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3H)-Leu-Gln-OH
IUPAC NameN-acetyl-L-alpha-aspartyl-L-phenylalanyl-L-alpha-glutamyl-L-alpha-glutamyl-L-isoleucyl-L-prolyl-L-alpha-glutamyl-L-alpha-glutamyl-O4-sulfo-L-tyrosyl-L-leucyl-L-glutamine

The compound is also known by several synonyms including "Acetyl-[Tyr(SO3H)63]-Hirudin Fragment 55-65" and "N-acetyl-(tyr(so3H)63)-hirudin fragment 55-65" .

Structural Features

The peptide consists of 11 amino acid residues with an acetyl group at the N-terminus and a free carboxyl group at the C-terminus. The most distinctive structural feature is the sulfated tyrosine residue at position 63 of the native hirudin sequence (position 9 in this fragment) . This sulfation is crucial for the peptide's biological activity as it mimics the post-translational modification found in natural hirudin .

The primary structure follows the sequence Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3H)-Leu-Gln-OH, where the tyrosine residue contains a sulfate group at the phenolic hydroxyl position . This sulfation introduces a negatively charged side group that plays a significant role in the peptide's interaction with thrombin .

Physical and Chemical Properties

Acetyl-Hirudin (55-65) (sulfated) exhibits specific physical and chemical properties that influence its stability, solubility, and biological activity, making it suitable for research applications in anticoagulant studies.

Solubility and Stability

Table 2: Physicochemical Properties of Acetyl-Hirudin (55-65) (sulfated)

PropertyCharacteristics
Physical AppearanceWhite to off-white powder
SolubilitySoluble in DMSO
Storage StabilityStable when stored at -20°C
pH StabilityMost stable at neutral to slightly acidic pH

The compound demonstrates good solubility in dimethyl sulfoxide (DMSO), making this solvent an appropriate choice for preparing stock solutions for research purposes . For long-term storage, it is recommended to maintain the compound at -20°C to preserve its structural integrity and bioactivity .

Stock Solution Preparation

For research applications, stock solutions can be prepared according to the following concentrations:

Table 3: Stock Solution Preparation Guide for Acetyl-Hirudin (55-65) (sulfated)

Desired ConcentrationAmount of Compound
1 mg
1 mM0.6521 mL
5 mM0.1304 mL
10 mM0.0652 mL

When preparing stock solutions, it is advisable to select the appropriate solvent based on the compound's solubility. To prevent degradation caused by repeated freezing and thawing, it is recommended to store the prepared solution in separate aliquots . At -80°C, the solution can be used within 6 months, while at -20°C, it should be used within 1 month .

Biological Activity and Mechanism of Action

Acetyl-Hirudin (55-65) (sulfated) is primarily characterized by its interaction with thrombin, a serine protease that plays a central role in the blood coagulation cascade. Understanding its mechanism of action provides insights into its potential applications in anticoagulant therapy and research.

Interaction with Thrombin

The peptide functions as a thrombin inhibitor by binding to the enzyme's exosite, a region distinct from the catalytic active site . This interaction prevents thrombin from activating various substrates involved in the coagulation cascade, thereby exhibiting anticoagulant properties .

The binding mechanism involves:

  • The sulfated tyrosine residue (Tyr(SO3H)) interacts with positively charged amino acids in the anion-binding exosite of thrombin

  • The acidic residues (Asp, Glu) in the peptide form salt bridges with basic residues in thrombin

  • The hydrophobic residues (Phe, Ile, Leu) contribute to the stability of the complex through hydrophobic interactions

Comparative Inhibitory Potency

Studies have shown that the sulfated version of the peptide exhibits significantly higher affinity for thrombin compared to its desulfated counterpart . The presence of the sulfate group on the tyrosine residue enhances the electrostatic interactions with thrombin's exosite, resulting in more potent inhibition .

Research has demonstrated that the acetylated fragment (55-65) with the sulfated tyrosine shows distinctive inhibitory characteristics when compared to other hirudin-derived peptides:

Table 4: Comparative Inhibitory Activities of Hirudin Fragments

Hirudin FragmentThrombin Inhibition MechanismRelative Potency
Acetyl-Hirudin (55-65) (sulfated)Exosite bindingHigh
Hirudin (55-65) (sulfated)Exosite bindingModerate to High
Acetyl-Hirudin (55-65) (desulfated)Exosite bindingLow
N-acetyl [D-Phe45, Arg47] hirudin45-65Bifunctional (exosite + active site)Very High

The studies of bifunctional thrombin inhibitors based on hirudin sequences reveal that while Acetyl-Hirudin (55-65) (sulfated) primarily targets the exosite of thrombin, other modified peptides can simultaneously interact with both the exosite and the active site, resulting in even higher inhibitory potency .

Synthesis and Preparation Methods

The production of Acetyl-Hirudin (55-65) (sulfated) involves specific synthetic strategies, particularly focusing on the challenging process of tyrosine sulfation. Various approaches have been developed to achieve efficient and selective sulfation.

Peptide Synthesis

The basic peptide backbone can be synthesized using standard solid-phase peptide synthesis (SPPS) techniques, typically employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The general steps include:

  • Assembly of the amino acid sequence on a solid support

  • N-terminal acetylation using acetic anhydride or acetyl chloride

  • Cleavage from the resin and side-chain deprotection

  • Purification of the crude peptide

Tyrosine Sulfation

The critical step in the synthesis is the sulfation of the tyrosine residue. Several methods have been developed for this purpose:

Chemical Sulfation

One effective approach involves:

  • Dissolving the purified peptide in an organic solvent, preferably dimethylformamide (DMF)

  • Reaction with a dehydrating agent, commonly dicyclohexylcarbodiimide (DCC)

  • Sulfation of the dehydrated tyrosine residue by reaction with sulfuric acid

  • Formation of an insoluble dicyclohexyl urea salt indicates completion of the reaction

Purification and Analysis

After synthesis, the sulfated peptide can be separated from sulfonated byproducts and unreacted peptide using various techniques:

  • Reverse-phase HPLC using a C18 column with a gradient of increasing acetonitrile concentration

  • DEAE (diethylaminoethyl) ion-exchange chromatography

  • Analysis by mass spectrometry to confirm the molecular weight and structure

Studies have shown that the modified Nakahara procedure produced an 80.1% yield of the desired tyrosine-sulfated product, while another approach resulted in only a 48.5% yield, highlighting the importance of optimizing the sulfation process .

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